tert-butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a pyrimidinylmethyl substituent, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with pyrimidinylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the pyrimidinylmethyl group.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of pharmaceutical compounds.
tert-Butyl 3-(3-methylpyridin-2-yl)benzoate: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
tert-Butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its azetidine ring and pyrimidinylmethyl substituent provide distinct chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
1236861-90-7 |
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Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl 3-(pyrimidin-2-ylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-10(9-16)7-11-14-5-4-6-15-11/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
SEOBJDCODJJFLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2=NC=CC=N2 |
Purity |
95 |
Origin of Product |
United States |
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